molecular formula C14H18N6S B14401378 N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide CAS No. 88540-64-1

N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N'-propylmethanimidamide

Cat. No.: B14401378
CAS No.: 88540-64-1
M. Wt: 302.40 g/mol
InChI Key: BEZHIYFYRFOLNY-UHFFFAOYSA-N
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Description

N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is a chemical compound known for its diverse applications in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring and a guanidine group, making it a subject of interest for various scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves multiple steps. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde to form an intermediate, which is then reacted with a guanidine derivative to yield the final product. The reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques like crystallization and chromatography ensures the production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide involves its interaction with specific molecular targets. It acts as an inhibitor of histamine H2 receptors, thereby reducing the production of stomach acid. This makes it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease. The compound also inhibits the activity of cytochrome P450 enzymes, which play a crucial role in the metabolism of various drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{2-[(Diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N’-propylmethanimidamide is unique due to its specific structural features, such as the presence of a thiazole ring and a guanidine group. These features contribute to its high potency and selectivity as an H2 receptor antagonist, making it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

88540-64-1

Molecular Formula

C14H18N6S

Molecular Weight

302.40 g/mol

IUPAC Name

N-[3-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]phenyl]-N'-propylmethanimidamide

InChI

InChI=1S/C14H18N6S/c1-2-6-17-9-18-11-5-3-4-10(7-11)12-8-21-14(19-12)20-13(15)16/h3-5,7-9H,2,6H2,1H3,(H,17,18)(H4,15,16,19,20)

InChI Key

BEZHIYFYRFOLNY-UHFFFAOYSA-N

Canonical SMILES

CCCN=CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N

Origin of Product

United States

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